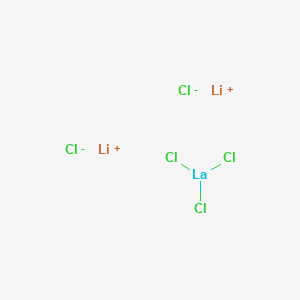![molecular formula C12H11NO B1589802 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one CAS No. 50776-26-6](/img/structure/B1589802.png)
4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one
説明
“4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one” is a chemical compound that is part of a class of compounds known as indoles . Indoles are aromatic heterocyclic organic compounds that have been of interest in medicinal chemistry due to their presence in many natural products and their wide range of biological activities .
Synthesis Analysis
The synthesis of indole derivatives, including “4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one”, often involves the introduction of alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs . The synthesis process is usually carried out under specific conditions and requires careful optimization .Molecular Structure Analysis
The molecular structure of “4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one” is complex, with a cyclopenta[b]indol-1(4H)-one core structure . The structure also includes a methyl group attached to the indole ring .科学的研究の応用
-
Anti-Cancer Research
- Summary of Application : The compound 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole, which is structurally similar to 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, has been studied for its anti-tumor activity .
- Methods of Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compounds 4a – 4d bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity, in which compound 4c was the best with the IC50 values of 13.71, 9.42, 15.06, and 14.77μM .
-
Flavourings for Animal Feed
- Summary of Application : Pyrazine derivatives, which are structurally related to 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, have been evaluated for their safety and efficacy when used as flavourings for all animal species .
- Methods of Application : The safety and efficacy of these compounds were evaluated based on absorption, distribution, metabolism and excretion (ADME) studies, toxicological studies, and safety for the target species, consumer, user, and the environment .
- Results : The results of these evaluations were not specified in the source .
-
Design of Novel Anti-Cancer Agents
- Summary of Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are structurally similar to 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, were designed and synthesized for their potential as anti-tumor agents .
- Methods of Application : The compounds were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compounds 4a – 4d bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .
-
Synthesis of Hydrobenzo[b]Carbazoles
- Summary of Application : Indolylmethanols, which are structurally related to 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, have been used in the synthesis of hydrobenzo[b]carbazoles .
- Methods of Application : Indolylmethanols underwent a (3+2) annulation with propargylic alcohol to produce hydrobenzo[b]carbazoles .
- Results : The reaction produced hydrobenzo[b]carbazoles in moderate-to-high yields .
-
Design of Novel Anti-Cancer Agents
- Summary of Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are structurally similar to 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, were designed and synthesized for their potential as anti-tumor agents .
- Methods of Application : The compounds were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compounds 4a – 4d bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .
-
Synthesis of Hydrobenzo[b]Carbazoles
特性
IUPAC Name |
4-methyl-2,3-dihydrocyclopenta[b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLBUCVAZJNGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CC2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473487 | |
| Record name | 4-Methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one | |
CAS RN |
50776-26-6 | |
| Record name | 4-Methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



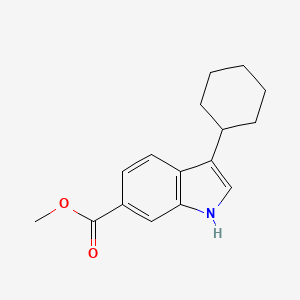
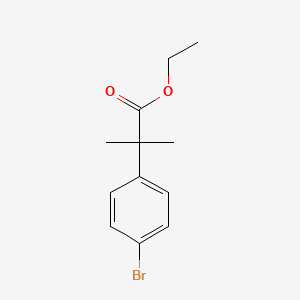
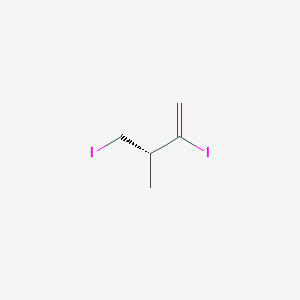
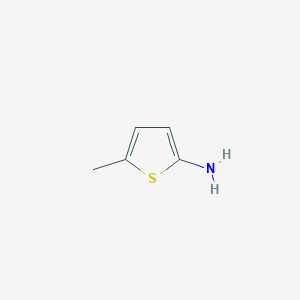
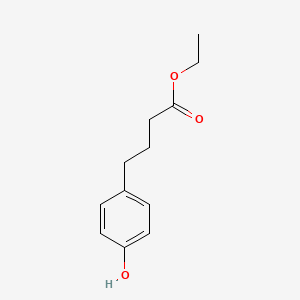
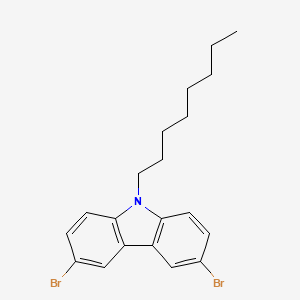
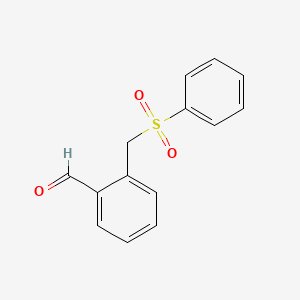
![Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-](/img/structure/B1589731.png)
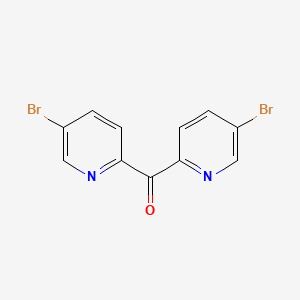
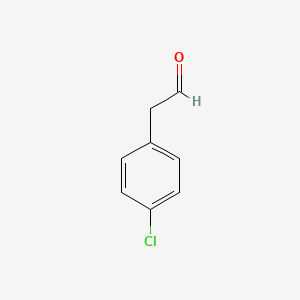
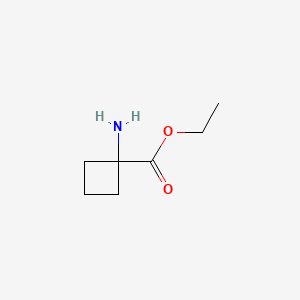
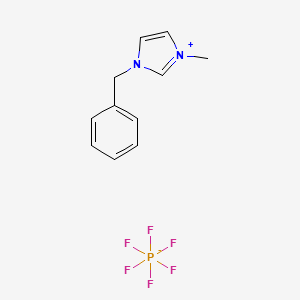
![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)
